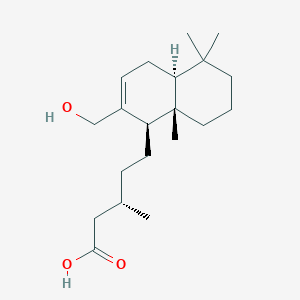
MRT68921 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRT68921 hydrochloride is the most potent inhibitor of both ULK1 and ULK2, with greater than a 15-fold reduction in the IC50 for ULK1 (2.9 nM) and greater than a 30-fold reduction for ULK2 (1.1 nM). in vitro: MRT68921 potently inhibits ULK1 and ULK2 and block autophagy in cells. MRT68921 specifically blocks autophagic flux through ULK1 inhibition. MRT68921 is able to inhibit the WT-restored ATG13 phosphorylation and autophagy similarly to cells expressing endogenous ULK1.
Wissenschaftliche Forschungsanwendungen
1. Interaction with MRP2 (ABCC2) and Therapeutic Agents
MRT68921 hydrochloride interacts with multidrug resistance-associated protein 2 (MRP2/ABCC2). This interaction is significant in the context of cancer treatment, particularly with anticancer agents like irinotecan hydrochloride (CPT-11). MRP2 mediates the biliary excretion of CPT-11 metabolites, which are associated with gastrointestinal toxicity. By examining the inhibition constants (K(i)) of various compounds, this compound's potential as an MRP2 inhibitor is highlighted. This could be pivotal in preventing the dose-limiting toxic side effects of CPT-11, contributing to more effective cancer therapies (Horikawa, Kato, Tyson, & Sugiyama, 2002).
2. Pharmacologic Studies as a Central Stimulant
Another application of this compound is in pharmacological research as a central stimulant. It has been shown to induce coordinated hyperactivity in experimental animals and affect behavior patterns. This compound's effects are distinct from other stimulants like amphetamine, highlighting its unique pharmacological profile. These findings are crucial for developing new therapeutic agents for neurological disorders or mental health conditions (Brown & Werner, 1954).
3. Analysis of Small Molecules in Tissues
This compound assists in the mass spectrometry imaging (MSI) of small molecules, particularly in tissue analysis. This is valuable in understanding metabolic pathways and mechanisms in various medical conditions, including cerebral ischemia. The application of this compound in MSI offers a sensitive technique for visualizing endogenous molecules, potentially leading to advancements in biomedical research and diagnostics (Liu et al., 2014).
4. Environmental Remediation
In environmental science, this compound has applications in the extraction of phenolic compounds for environmental remediation. Its role in the synthesis of hydrophobic magnetic room temperature ionic liquids (MRTILs) can aid in the efficient extraction of pollutants from various environmental matrices. This contributes significantly to environmental protection and sustainability efforts (Deng, Li, Zhao, Lu, de Rooy, & Warner, 2011).
Eigenschaften
Molekularformel |
C25H35ClN6O |
|---|---|
Molekulargewicht |
471.04 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)



